molecular formula C15H12Br2N2O B13792227 2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13792227
M. Wt: 396.08 g/mol
InChI Key: HENSTTCMXRJPGD-UHFFFAOYSA-N
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Description

2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound that features a benzoxazole ring substituted with bromine and dimethyl groups

Chemical Reactions Analysis

Types of Reactions: 2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
  • 2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzene

Uniqueness: 2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

2,6-dibromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Br2N2O/c1-7-3-12-13(4-8(7)2)20-15(19-12)9-5-10(16)14(18)11(17)6-9/h3-6H,18H2,1-2H3

InChI Key

HENSTTCMXRJPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C(=C3)Br)N)Br

Origin of Product

United States

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